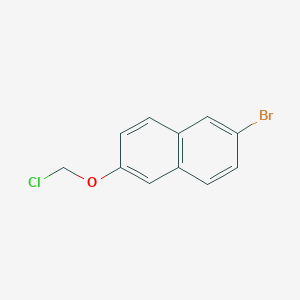
2,6-Dibromo-4-nitrophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2N2O2S It is characterized by the presence of bromine, nitro, and isothiocyanate functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-nitrophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-nitroaniline+Thiophosgene→2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-nitrophenyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,6-Dibromo-4-nitroaniline: Precursor to 2,6-Dibromo-4-nitrophenyl Isothiocyanate, contains an amino group instead of an isothiocyanate group.
4-Nitrophenyl Isothiocyanate: Contains a nitro group and an isothiocyanate group but lacks the bromine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups along with the isothiocyanate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H2Br2N2O2S |
|---|---|
Peso molecular |
337.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H |
Clave InChI |
YQMJVFBQARCGGM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=C=S)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)



![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)

![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)






